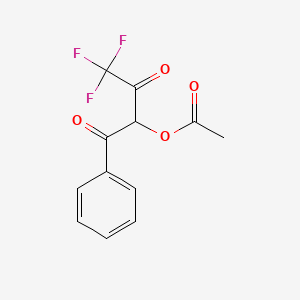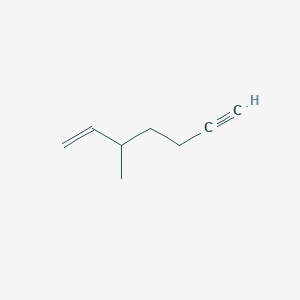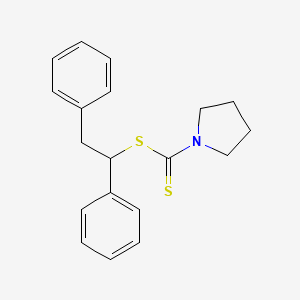
4,4,4-Trifluoro-1,3-dioxo-1-phenylbutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is an organic compound with the molecular formula C10H7F3O2. It is also known by several other names, including 4,4,4-trifluoro-1-phenyl-1,3-butanedione and benzoyl trifluoroacetone . This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanedione backbone, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione typically involves the reaction of benzoyl chloride with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoyl-3,3,3-trifluoroacetone: Similar structure but lacks the acetoxy group.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another name for the same compound.
2-Thenoyltrifluoroacetone: Contains a thiophene ring instead of a phenyl group.
Uniqueness
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is unique due to its acetoxy group, which can undergo hydrolysis to form the corresponding alcohol. This functional group provides additional reactivity and versatility in chemical synthesis compared to similar compounds .
Propiedades
Número CAS |
65921-31-5 |
|---|---|
Fórmula molecular |
C12H9F3O4 |
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
(4,4,4-trifluoro-1,3-dioxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H9F3O4/c1-7(16)19-10(11(18)12(13,14)15)9(17)8-5-3-2-4-6-8/h2-6,10H,1H3 |
Clave InChI |
AUOJVNXSAGOVLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)


![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
